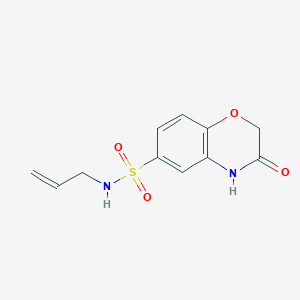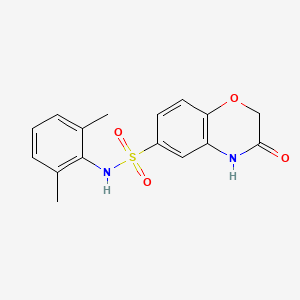
N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Übersicht
Beschreibung
N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as BOZ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BOZ is a sulfonamide derivative that contains a benzoxazine ring and an allyl group. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been shown to modulate the activity of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been shown to possess various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α), in vitro and in vivo. N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been found to possess antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is its broad range of biological activities, which makes it a promising therapeutic agent for various diseases. N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is also relatively easy to synthesize, and its chemical structure can be easily modified to improve its pharmacological properties. However, one of the limitations of N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. In addition, more studies are needed to fully understand the mechanism of action of N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. One direction is to investigate the potential of N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide as a therapeutic agent for various diseases, such as cancer, inflammation, and infectious diseases. Another direction is to optimize the synthesis method of N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide to improve its yield and pharmacological properties. In addition, more studies are needed to fully understand the mechanism of action of N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide and its potential side effects, which will help to guide the development of N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been extensively studied for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has also been found to have anticancer activity by inducing apoptosis and inhibiting cell proliferation. In addition, N-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
3-oxo-N-prop-2-enyl-4H-1,4-benzoxazine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-2-5-12-18(15,16)8-3-4-10-9(6-8)13-11(14)7-17-10/h2-4,6,12H,1,5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNYLXPXHTWQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-N-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3'-acetyl-1-ethyl-5-methoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4304453.png)
![N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2,4-dichlorobenzamide](/img/structure/B4304464.png)
![N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4304465.png)
![2-(3,4-diethoxybenzyl)-6-(4-fluorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4304472.png)

![3a,9b-dimethyl-1-(2-phenylethyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B4304492.png)
![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B4304519.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-pyrrolidin-1-ylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4304523.png)

![ethyl 4,5-dimethyl-2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B4304541.png)



![N-[2-(4-chlorophenyl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4304571.png)